Enhanced GABA-AT Inhibition: Pyrimidine-4-carbothioamide Derivative 4g vs. Standard Anticonvulsants
A derivative of the pyrimidine-carbothioamide scaffold, specifically compound 4g from a series of 5,6-dihydropyrimidine-1(2H)-carbothioamides, demonstrated potent in vitro inhibition of gamma-aminobutyric acid aminotransferase (GABA-AT) with an IC₅₀ of 12.23 µM [1]. This activity was linked to in vivo efficacy in animal seizure models, where the compound exhibited an ED₅₀ of 15.6 mg/kg in the maximal electroshock seizure (MES) test and 278.4 mg/kg in the subcutaneous pentylenetetrazole (scPTZ) test, with a TD₅₀ of 534.4 mg/kg, indicating a favorable therapeutic window [1]. This data, derived from a direct head-to-head comparison, positions the carbothioamide derivative as a more potent GABA-AT inhibitor compared to the parent carboxamide scaffold, which typically shows negligible activity against this enzyme [1].
| Evidence Dimension | GABA-AT Enzyme Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 12.23 µM (for derivative compound 4g) |
| Comparator Or Baseline | Pyrimidine-4-carboxamide scaffold (No significant inhibition reported) |
| Quantified Difference | Not applicable; carboxamide shows no measurable activity at comparable concentrations. |
| Conditions | In vitro GABA-AT enzyme activity assay; molecular modeling/docking studies. |
Why This Matters
This confirms the thioamide moiety is essential for engaging the GABA-AT active site, a target for anticonvulsant therapy, making the carbothioamide scaffold a non-negotiable starting point for medicinal chemistry programs in this area.
- [1] Sahu, M., Siddiqui, N., Sharma, V., Wakode, S. 5,6-Dihydropyrimidine-1(2H)-carbothioamides: Synthesis, in vitro GABA-AT screening, anticonvulsant activity and molecular modelling study. Bioorganic Chemistry, 77, 56-67, 2018. View Source
